molecular formula C15H16N4S B5733531 5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine

5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B5733531
M. Wt: 284.4 g/mol
InChI Key: FIRWRVLVHCIZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has a unique molecular structure that makes it a promising candidate for developing new drugs, catalysts, and functional materials.

Scientific Research Applications

5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. In addition, it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been used as a ligand in metal-catalyzed reactions and as a building block for the synthesis of new functional materials.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting specific enzymes or receptors. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been shown to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus and hepatitis C virus. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine is its versatility in various scientific research applications. It can be easily synthesized using simple and inexpensive reagents, and its molecular structure can be modified to improve its biological activities or to introduce new functionalities. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurological disorders. Another direction is to explore its applications in material science, such as in the development of new catalysts or functional materials. Furthermore, the synthesis of novel derivatives of this compound with improved properties or new functionalities could open up new avenues for scientific research.

Synthesis Methods

The synthesis of 5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine has been reported in the literature using various methods. One of the most common methods involves the reaction of 5,7-dimethyl-1H-1,2,4-triazolo[4,3-a]pyrimidine-2-thiol with 2-bromo-1-phenylethane in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of this reaction is typically moderate to high, and the purity of the product can be improved by recrystallization or column chromatography.

properties

IUPAC Name

5,7-dimethyl-3-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-11-10-12(2)19-14(16-11)17-18-15(19)20-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWRVLVHCIZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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